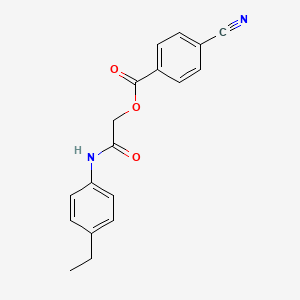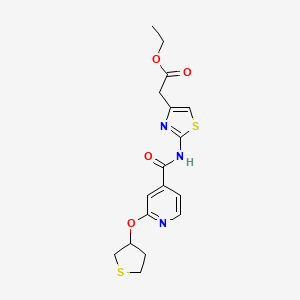
Ethyl 2-(2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiazol-4-yl)acetate, also known as ET-1, is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. Synthesized through a complex process involving multiple steps, ET-1 has been studied for its mechanism of action and its biochemical and physiological effects. In
Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Anti-Inflammatory Drugs
Thiophene derivatives have been proven to be effective anti-inflammatory drugs . They can be used to treat conditions like arthritis, where inflammation is a major symptom.
Anti-Psychotic Drugs
Thiophene-based compounds have also been used in the development of anti-psychotic drugs . These drugs are used to manage psychiatric conditions such as schizophrenia and bipolar disorder.
Anti-Arrhythmic Drugs
Thiophene derivatives have been used in the development of anti-arrhythmic drugs . These drugs are used to treat irregular heartbeats, which can lead to serious health complications if not managed properly.
Anti-Fungal Drugs
Thiazole derivatives have been found to have potent anti-fungal properties . They can be used to treat a variety of fungal infections, including those that are resistant to other types of anti-fungal drugs.
Anti-Cancer Drugs
Both thiophene and thiazole derivatives have been used in the development of anti-cancer drugs . These compounds can inhibit the growth of cancer cells and have been used in the treatment of various types of cancers.
Neuroprotective Drugs
Thiazole derivatives have been found to have neuroprotective properties . They can be used to treat neurodegenerative diseases like Alzheimer’s and Parkinson’s disease.
Antimicrobial Drugs
Thiazole derivatives have been found to have potent antimicrobial properties . They can be used to treat a variety of bacterial infections, including those that are resistant to other types of antimicrobial drugs.
properties
IUPAC Name |
ethyl 2-[2-[[2-(thiolan-3-yloxy)pyridine-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S2/c1-2-23-15(21)8-12-9-26-17(19-12)20-16(22)11-3-5-18-14(7-11)24-13-4-6-25-10-13/h3,5,7,9,13H,2,4,6,8,10H2,1H3,(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUKLBSXJPVZMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NC=C2)OC3CCSC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiazol-4-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2356245.png)
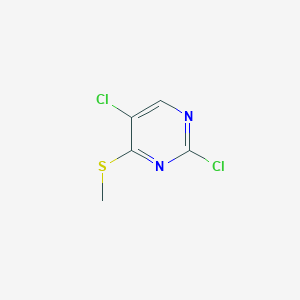
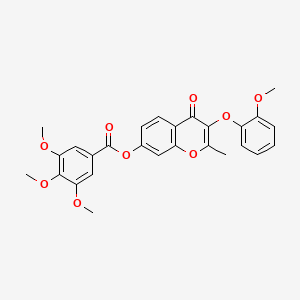
![2-(2-Chlorophenyl)-1-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one](/img/structure/B2356250.png)
![(Z)-3-(2-methoxyethyl)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2356253.png)
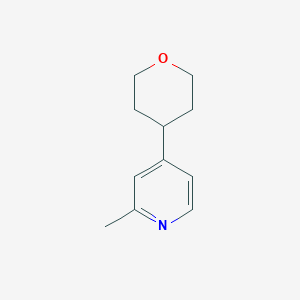
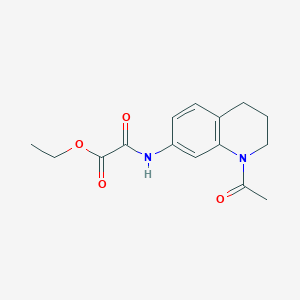
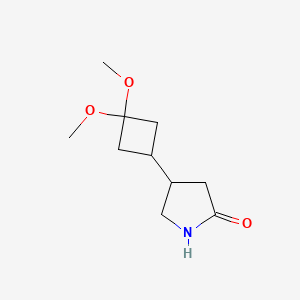

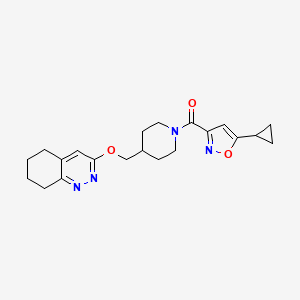
![methyl [3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2356262.png)
![1-(4-Chlorophenyl)-3-[[[(4-chlorophenyl)carbamoylamino]methyldisulfanyl]methyl]urea](/img/structure/B2356264.png)
![1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2356265.png)
